Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate is an organic compound with a complex structure that includes both ester and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate typically involves the esterification of a suitable hydroxy acid with ethanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to drive the reaction to completion. Additionally, the diacetylamino group can be introduced through a nucleophilic substitution reaction involving an appropriate amine and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the diacetylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties
Wirkmechanismus
The mechanism of action of Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amide groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the diacetylamino group.
Methyl 2-(diacetylamino)-3-hydroxybut-2-enoate: Similar but with a methyl ester group instead of an ethyl ester group
Eigenschaften
CAS-Nummer |
90237-85-7 |
---|---|
Molekularformel |
C10H15NO5 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C10H15NO5/c1-5-16-10(15)9(6(2)12)11(7(3)13)8(4)14/h12H,5H2,1-4H3 |
InChI-Schlüssel |
GVWXKWMGJYMWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C)O)N(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.